molecular formula C12H14N2 B12975544 (R)-1-(Isoquinolin-8-yl)propan-1-amine

(R)-1-(Isoquinolin-8-yl)propan-1-amine

Cat. No.: B12975544
M. Wt: 186.25 g/mol
InChI Key: XEQQZXXGELZPFW-GFCCVEGCSA-N
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Description

®-1-(Isoquinolin-8-yl)propan-1-amine is a chiral amine compound that features an isoquinoline ring. Compounds containing isoquinoline structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoquinolin-8-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.

    Reaction Conditions: The reaction conditions often involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques to ensure the correct stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors.

    Optimization: Reaction conditions are optimized for yield and purity, often involving high-pressure hydrogenation or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(Isoquinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Isoquinolin-8-yl)propan-1-amine is used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, compounds with isoquinoline structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

In the industry, such compounds might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action of ®-1-(Isoquinolin-8-yl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Isoquinolin-8-yl)propan-1-amine: The enantiomer of the compound.

    1-(Isoquinolin-8-yl)ethanamine: A similar compound with a different alkyl chain length.

    1-(Isoquinolin-8-yl)butan-1-amine: Another similar compound with a longer alkyl chain.

Uniqueness

®-1-(Isoquinolin-8-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(1R)-1-isoquinolin-8-ylpropan-1-amine

InChI

InChI=1S/C12H14N2/c1-2-12(13)10-5-3-4-9-6-7-14-8-11(9)10/h3-8,12H,2,13H2,1H3/t12-/m1/s1

InChI Key

XEQQZXXGELZPFW-GFCCVEGCSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC2=C1C=NC=C2)N

Canonical SMILES

CCC(C1=CC=CC2=C1C=NC=C2)N

Origin of Product

United States

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